2-氧代丁酰胺

描述

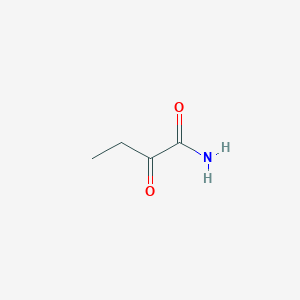

2-Oxobutanamide, also known as acetamide or ethanamide, is a colorless, crystalline solid that is commonly used in scientific experiments due to its unique physical and chemical properties . It has a molecular weight of 101.11 and its IUPAC name is (2Z)-2-hydroxy-2-butenamide .

Synthesis Analysis

The synthesis of 2-Oxobutanamide derivatives, such as 2-benzylidene-3-oxobutanamide, has been reported in the literature . An efficient one-step synthesis method was developed, which allowed the introduction of an α,β-unsaturated ketone moiety . This synthesis process is significant in the quest to identify a new molecular scaffold .

Molecular Structure Analysis

The molecular formula of 2-Oxobutanamide is C4H7NO2 . The InChI code is 1S/C4H7NO2/c1-2-3(6)4(5)7/h2H2,1H3,(H2,5,7) .

Physical And Chemical Properties Analysis

Relevant Papers

Relevant papers on 2-Oxobutanamide can be found at Sigma-Aldrich . These papers provide more detailed information on the properties and applications of 2-Oxobutanamide.

科学研究应用

催化应用

2-氧代丁酰胺已被探索其在催化中的潜力。Zigterman 等人。(2007 年)对铑催化的 4-氧代丁烯酰胺共轭加成反应进行了研究,展示了高区域选择性和对映选择性。这个过程涉及使用 P-手性双膦来增强选择性,并且生成的氧代丁酰胺进一步转化为各种目标 (Zigterman 等人,2007 年)。

化学结构和键合

Frohberg 等人。(2002 年)研究了 N-芳基-2-氯-3-氧代丁酰胺,重点关注分子内的氢键。他们的研究强调了固态中存在分子间氢键,而这些氢键在溶液中会被破坏。这项研究提供了对类似化合物的结构特征和键合行为的见解 (Frohberg 等人,2002 年)。

衍生化合物的合成

使用 3-氧代丁酰胺合成衍生化合物一直是研究的主题。O'Callaghan 等人。(1997 年)探索了 3-氧代丁酰胺与各种化合物的反应,生成二氢、四氢和六氢吡啶-2-酮衍生物,展示了 3-氧代丁酰胺在合成复杂有机化合物中的多功能性 (O'Callaghan 等人,1997 年)。

光敏剂开发

Yogo 等人。(2005 年)开发了一种基于 BODIPY 荧光团的新型光敏剂,展示了高光稳定性和对溶剂条件不敏感等增强特性。这项研究突出了 2-氧代丁酰胺衍生物在开发高效且用途广泛的光敏剂中的潜在用途 (Yogo 等人,2005 年)。

化学合成和反应

Sebti 和 Foucaud(1986 年)研究了氟离子在涉及 2-酰氧基 2-甲基 3-氧代丁酰胺的体系中的阴离子活化。这项研究有助于理解杂环化反应以及氟离子在这些过程中的有效碱作用 (Sebti 和 Foucaud,1986 年)。

高级氧化技术

Neyens 和 Baeyens(2003 年)对芬顿试剂反应进行了全面综述,该反应涉及铁盐激活过氧化氢。这项研究与环境化学和危险污染物的处理领域相关 (Neyens 和 Baeyens,2003 年)。

细胞毒性和安全性评估

Razzaghi-Asl 等人。(2017 年)评估了 3-氧代丁酰胺衍生物对人淋巴细胞和线粒体的毒性。这项研究对于了解这些化合物在潜在治疗应用中的安全性至关重要 (Razzaghi-Asl 等人,2017 年)。

作用机制

Target of Action

2-Oxobutanamide, also known as 2-Oxobutanoic Acid, interacts with several targets. One of its primary targets is the enzyme 1-aminocyclopropane-1-carboxylate deaminase found in Pseudomonas sp. (strain ACP) . Another target is the Methylmalonyl-CoA carboxyltransferase 5S subunit in Propionibacterium freudenreichii subsp. shermanii .

Mode of Action

It is known that it interacts with its targets, possibly influencing their enzymatic activity . More research is needed to fully elucidate the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

2-Oxobutanamide is involved in several biochemical pathways. These include Glycine and Serine Metabolism, Propanoate Metabolism, Selenoamino Acid Metabolism, Cystathionine beta-Synthase Deficiency, Methionine Metabolism, Malonic Aciduria, Methionine Adenosyltransferase Deficiency, Non-Ketotic Hyperglycinemia, Sarcosinemia, Homocystinuria, Cystathionine beta-Synthase Deficiency, Dihydropyrimidine Dehydrogenase Deficiency (DHPD), Methylmalonic Aciduria Due to Cobalamin-Related Disorders, S-Adenosylhomocysteine (SAH) Hydrolase Deficiency, Glycine N-Methyltransferase Deficiency, Dimethylglycine Dehydrogenase Deficiency, Methylenetetrahydrofolate Reductase Deficiency (MTHFRD), Hypermethioninemia, Threonine and 2-Oxobutanoate Degradation, Homocysteine Degradation, Dimethylglycine Dehydrogenase Deficiency, Hyperglycinemia, Non-Ketotic, Malonyl-CoA Decarboxylase Deficiency, gamma-Cystathionase Deficiency (CTH), Homocystinuria-Megaloblastic Anemia Due to Defect in Cobalamin Metabolism, cblG Complementation Type .

Result of Action

It is known to interact with several enzymes and participate in numerous biochemical pathways . The exact outcomes of these interactions and their implications for cellular function require further investigation.

Action Environment

The action, efficacy, and stability of 2-Oxobutanamide can be influenced by various environmental factors. For instance, its solubility in water, alcohol, and ketones suggests that its action could be affected by the solvent environment. , which could influence its stability under different environmental conditions.

生化分析

Biochemical Properties

2-Oxobutanamide plays a role in various biochemical reactions. It is primarily used as a synthetic intermediate in organic synthesis reactions

Cellular Effects

It is known that 2-Oxobutanamide is primarily used in organic synthesis reactions , suggesting that it may influence cellular function through its involvement in these reactions

Molecular Mechanism

属性

IUPAC Name |

2-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-3(6)4(5)7/h2H2,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMINFSIXCUCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30887-80-0 | |

| Record name | 2-oxobutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 2-oxobutanamide derivatives and how are they characterized?

A1: 2-Oxobutanamide derivatives typically consist of a butanamide backbone with a ketone group at the second carbon. Substitutions on the phenyl ring at the nitrogen atom contribute to the diversity and biological activity of these compounds. Characterization often involves spectroscopic techniques. For example, [] employed infrared (IR) spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Electron Spin Resonance (ESR) to elucidate the structure of novel Schiff base mixed ligand transition metal complexes incorporating a 2-oxobutanamide moiety.

Q2: Have any studies explored the antimicrobial activity of 2-oxobutanamide derivatives?

A2: Yes, research has demonstrated the promising antimicrobial activity of certain 2-oxobutanamide derivatives. In one study [], researchers synthesized a series of transition metal complexes with 2-oxobutanamide-containing ligands. These complexes showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to the free ligands. Notably, some complexes exhibited comparable or even higher activity than the standard drug ampicillin.

Q3: Can you provide an example of how the structure of a 2-oxobutanamide derivative influences its biological activity?

A3: While the provided research excerpts do not delve into specific Structure-Activity Relationship (SAR) studies for antimicrobial activity, we can infer some relationships. The study highlighting the transition metal complexes [] suggests that the metal center and the overall complex structure significantly contribute to the enhanced antimicrobial activity compared to the free ligand. This highlights the importance of considering the entire molecule, including metal coordination, when designing 2-oxobutanamide derivatives with specific biological activities.

Q4: Beyond antimicrobial activity, are there other potential applications for 2-oxobutanamide derivatives?

A4: Although not directly addressed in the provided excerpts, 2-oxobutanamide derivatives have been investigated for other applications. For instance, research on structurally similar compounds, such as 3-(4-substituted phenyl)-2-oxobutanamides, has explored their potential as analgesics []. This suggests that modifications to the core structure of 2-oxobutanamides could lead to compounds with diverse pharmacological activities.

Q5: Has the environmental fate of 2-oxobutanamide derivatives been studied?

A5: While the provided research focuses on synthesis and biological activity, the environmental impact of chemicals is crucial. Research on the herbicide Pentoxazone, which contains a 2,4-dione ring system related to 2-oxobutanamide, provides insight into potential degradation pathways. Studies have shown that Pentoxazone is readily degraded by soil microorganisms, highlighting the importance of understanding the environmental fate of such compounds [, ]. These findings emphasize the need for similar investigations into the biodegradability and potential environmental impact of 2-oxobutanamide derivatives, especially if they are to be used in applications with potential for environmental release.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

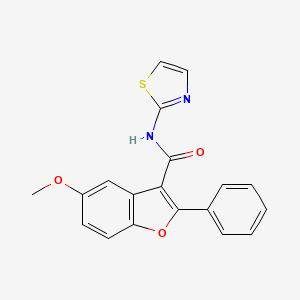

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3258745.png)

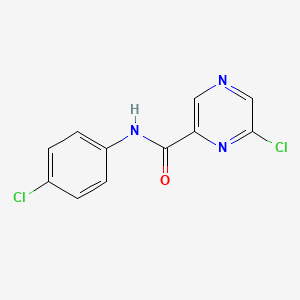

![Tert-butyl N-(7-aminoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B3258838.png)

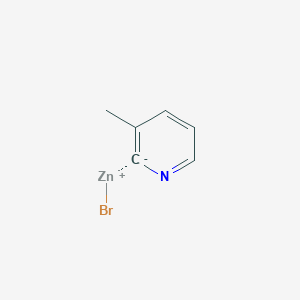

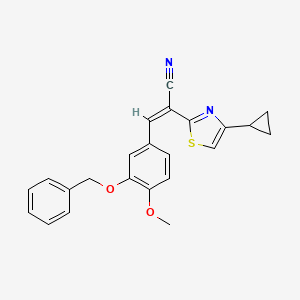

![3-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B3258873.png)